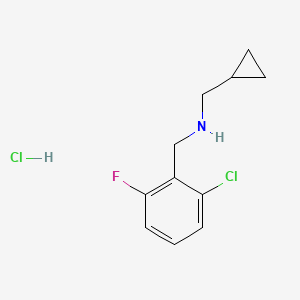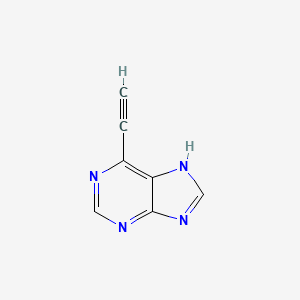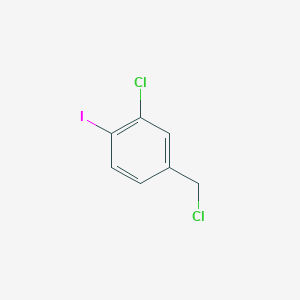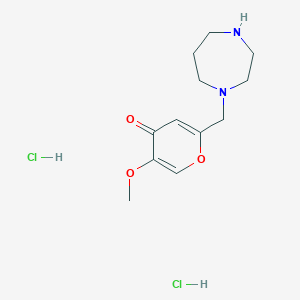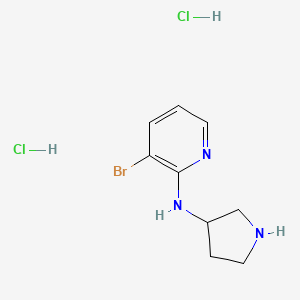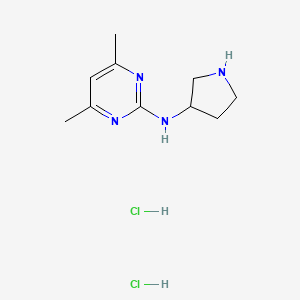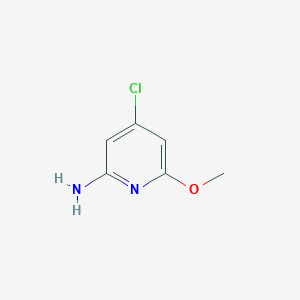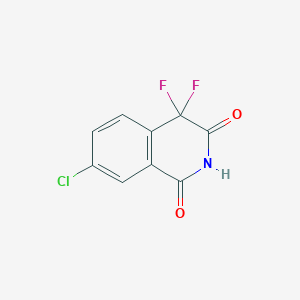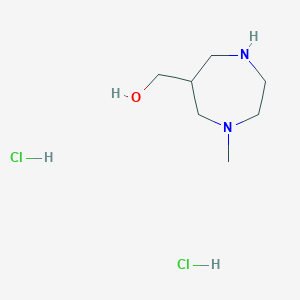
(1-Methyl-1,4-diazepan-6-yl)methanol dihydrochloride
Vue d'ensemble
Description
“(1-Methyl-1,4-diazepan-6-yl)methanol dihydrochloride” is a chemical compound with the linear formula C7H16O1N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2O/c1-9-3-2-8-4-7 (5-9)6-10/h7-8,10H,2-6H2,1H3 . This indicates that the compound has a seven-membered ring with two nitrogen atoms and one oxygen atom.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 144.22 . The storage temperature is 4 degrees Celsius . It is an oil in its physical form .Applications De Recherche Scientifique
Asymmetric Synthesis and Chemical Transformations
Research by Dekeukeleire et al. (2012) focused on the asymmetric synthesis of 4-formyl-1-(ω-haloalkyl)-β-lactams and their transformation into functionalized piperazines and 1,4-diazepanes. This work showcases the versatility of diazepane derivatives in synthesizing complex molecules, potentially offering routes for the synthesis of pharmacologically relevant compounds Dekeukeleire et al., 2012.
Catalytic Applications
A study by Ahmed et al. (2020) highlighted the improved heterogeneous catalytic conversion of methane to methanol under ambient conditions using ligands related to the diazepane structure. This research indicates the potential use of diazepane derivatives in enhancing catalytic efficiency for important chemical conversions, suggesting applications in green chemistry and sustainable energy solutions Ahmed et al., 2020.
Antiproliferative Activity
Research into diazepane derivatives for medical applications has also been conducted. Liszkiewicz (2002) studied the synthesis and in vitro antiproliferative activity of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones, demonstrating the potential of these compounds in cancer research and therapy Liszkiewicz, 2002.
Novel Synthetic Routes and Molecular Structures
Fesenko and Shutalev (2014) developed novel synthesis routes for 2,3-dihydro-1H-1,3-diazepin-2-ones, showcasing the chemical flexibility of diazepane derivatives and their potential in creating new molecular structures with unique properties Fesenko & Shutalev, 2014.
Safety and Hazards
Propriétés
IUPAC Name |
(1-methyl-1,4-diazepan-6-yl)methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9-3-2-8-4-7(5-9)6-10;;/h7-8,10H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIKSJGXYAYJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC(C1)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



